![molecular formula C11H7ClF3N3O B1496171 6-(Chlormethyl)-2-[5-(Trifluormethyl)-2-pyridyl]pyrimidin-4-ol CAS No. 266679-42-9](/img/structure/B1496171.png)
6-(Chlormethyl)-2-[5-(Trifluormethyl)-2-pyridyl]pyrimidin-4-ol
Übersicht
Beschreibung
The compound “6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The molecule also contains a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms and is known to play an important role in pharmaceuticals, agrochemicals, and materials .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and pyridine rings would give the molecule a flat, planar structure in that region. The trifluoromethyl group would add some bulk to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the presence of the trifluoromethyl group and the chloromethyl group. The trifluoromethyl group is known to be quite reactive, particularly in reactions involving carbon-centered radical intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s polarity, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Organische Synthese
In der organischen Synthese dient diese Verbindung als vielseitiger Baustein für die Herstellung einer Vielzahl fluorierter Moleküle. Die Anwesenheit einer Trifluormethylgruppe und einer Chlormethylgruppe ermöglicht eine selektive C–F-Bindungsaktivierung, die ein entscheidender Schritt bei der Synthese verschiedener fluorierter Verbindungen ist . Diese fluorierten Strukturen sind aufgrund ihrer einzigartigen chemischen Eigenschaften wie erhöhter Stabilität und Lipophilie, die in der Wirkstoffforschung und -entwicklung von Vorteil sind, sehr gefragt.
Pharmazeutische Anwendungen
Die Trifluormethylgruppe gewinnt zunehmend an Bedeutung in der Pharmakologie, wo sie die metabolische Stabilität und Bioverfügbarkeit von therapeutischen Wirkstoffen verbessern kann . Die betreffende Verbindung könnte zur Synthese neuer Pharmakophore mit potenzieller Aktivität gegen verschiedene Krankheiten verwendet werden. Ihr Strukturmotiv ist in Molekülen verbreitet, die eine breite Palette biologischer Aktivitäten aufweisen.
Entwicklung von Pflanzenschutzmitteln
In der Agrochemie ist die Einführung von Fluoratomen, insbesondere durch Trifluormethylgruppen, dafür bekannt, die Wirksamkeit und Selektivität von Pestiziden und Herbiziden zu verbessern . Die Reaktivität der Verbindung könnte genutzt werden, um neuartige Pflanzenschutzmittel zu entwickeln, die wirksamer und umweltfreundlicher sind.
Materialwissenschaften
Die Materialwissenschaften können von der Einarbeitung fluorierter Pyrimidine profitieren, da diese Materialien wünschenswerte Eigenschaften verleihen können, wie z. B. eine erhöhte Beständigkeit gegen Lösungsmittel und thermische Stabilität . Diese Verbindung könnte verwendet werden, um neue Polymere oder Beschichtungen mit verbesserten Leistungsmerkmalen zu synthetisieren.
Chemieingenieurwesen
Im Chemieingenieurwesen kann diese Verbindung bei der Prozessoptimierung für die Produktion fluorierter Materialien eingesetzt werden. Ihr einzigartiges Reaktivitätsprofil ermöglicht die Entwicklung effizienterer Syntheserouten, die zu Kosteneinsparungen und einer geringeren Umweltbelastung in industriellen Prozessen führen können .
Medizinische Chemie
Die Forschung in der medizinischen Chemie befasst sich oft mit der Modifikation von Leitverbindungen, um ihre arzneimittelähnlichen Eigenschaften zu verbessern. Die Einführung einer Trifluormethylgruppe, wie sie in dieser Verbindung vorkommt, ist eine gängige Strategie, um die Potenz und Selektivität eines Wirkstoffkandidaten zu erhöhen . Sie kann auch die pharmakokinetischen und pharmakodynamischen Profile beeinflussen und ist damit ein wertvolles Werkzeug im Prozess der Wirkstoffforschung.
Wirkmechanismus
The mechanism of action of 6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol is not fully understood. However, studies have shown that this compound can inhibit specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol can have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce oxidative stress. Additionally, this compound has been shown to improve cognitive function in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol in lab experiments include its high yield synthesis method, its potential therapeutic applications, and its ability to inhibit specific enzymes and proteins. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are numerous future directions for the study of 6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol. One potential direction is the development of this compound as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Additionally, this compound has potential applications in the field of neurodegenerative disorders, and further studies are needed to explore its potential therapeutic effects. Finally, this compound has potential applications in the field of materials science, where it can be used as a building block for the synthesis of new materials with unique properties.
In conclusion, 6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol is a chemical compound that has numerous scientific research applications. This compound has unique biochemical and physiological effects and has potential applications in the fields of medicine, agriculture, and materials science. Further studies are needed to fully understand its mechanism of action and to optimize its potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c12-4-7-3-9(19)18-10(17-7)8-2-1-6(5-16-8)11(13,14)15/h1-3,5H,4H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPFHIXTJDYDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=NC(=CC(=O)N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381888 | |
| Record name | 6-(Chloromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266679-42-9 | |
| Record name | 6-(Chloromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



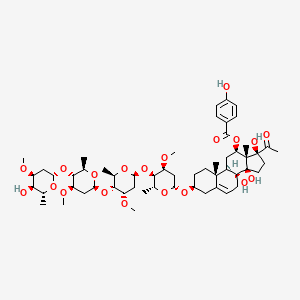
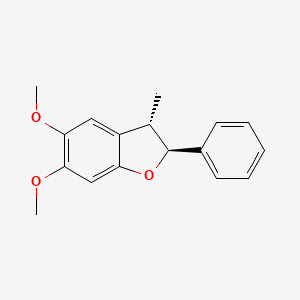
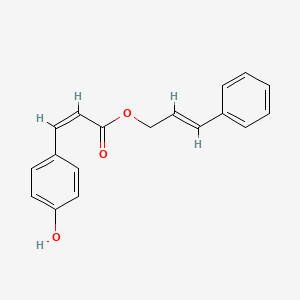
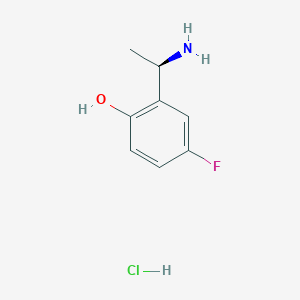

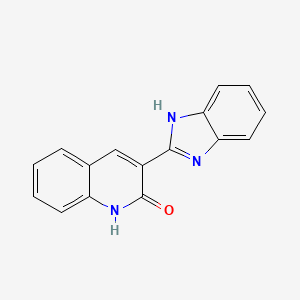
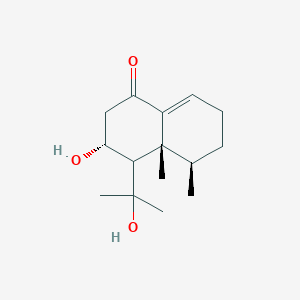
![(3R,5R,8R,9S,10S,13R,14S)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1496120.png)
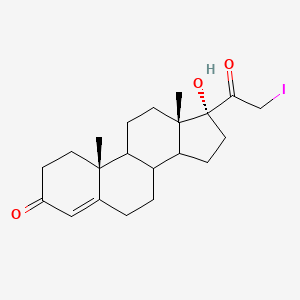
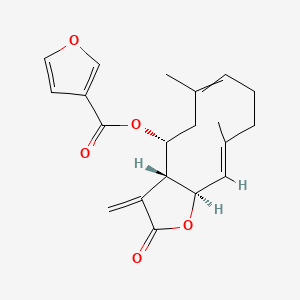

![3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-](/img/structure/B1496129.png)

